molecular formula C21H32N2O3 B4140268 [2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

[2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone

Cat. No.: B4140268
M. Wt: 360.5 g/mol
InChI Key: TXYLEFHWDCMPQT-UHFFFAOYSA-N
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Description

[2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a methoxy-methylethyl substituent. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the piperidine ring.

    Attachment of the Methoxy-Methylethyl Group: This step involves the alkylation of the piperidine ring with a methoxy-methylethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can replace functional groups on the phenoxy or piperidine rings with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), ethanol, water

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [2-[1-(1-Methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[2-[1-(1-methoxypropan-2-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-17(16-25-2)22-14-10-18(11-15-22)26-20-9-5-4-8-19(20)21(24)23-12-6-3-7-13-23/h4-5,8-9,17-18H,3,6-7,10-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYLEFHWDCMPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CCC(CC1)OC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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